molecular formula C14H18O2 B1327511 Cyclobutyl 2-(3-methoxyphenyl)ethyl ketone CAS No. 898775-43-4

Cyclobutyl 2-(3-methoxyphenyl)ethyl ketone

Cat. No.: B1327511
CAS No.: 898775-43-4
M. Wt: 218.29 g/mol
InChI Key: KXYHDASFFJMLHS-UHFFFAOYSA-N
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Description

Significance of Cyclobutyl Ketones as Synthetic Intermediates and Scaffolds in Organic Chemistry

Cyclobutyl ketones are valuable building blocks in organic synthesis due to the unique chemical and conformational properties imparted by the strained four-membered ring. fiveable.melifechemicals.com The inherent ring strain of the cyclobutane (B1203170) moiety makes these compounds susceptible to a variety of ring-opening and rearrangement reactions, providing access to more complex molecular skeletons that would be challenging to assemble through other means. fiveable.menih.gov

In medicinal chemistry, the cyclobutane motif is increasingly utilized as a bioisostere for other groups, offering a rigid scaffold that can help to lock a molecule into a specific conformation for optimal interaction with a biological target. nih.govnih.govpharmablock.com This rigidity can enhance pharmacological properties such as metabolic stability and binding efficiency. nih.gov The introduction of a cyclobutane ring can improve a drug's potency, selectivity, and pharmacokinetic profile. lifechemicals.compharmablock.com For instance, 1,3-difunctionalized cyclobutanes are an emerging scaffold in the development of small-molecule drug candidates. nih.govnih.gov

The synthetic utility of cyclobutyl ketones is demonstrated in their conversion to a wide range of other functional groups. For example, the benzoyl moiety of cyclobutyl aryl ketones can be converted into amides and esters. nih.govnih.gov Furthermore, palladium-catalyzed processes have been developed for the functionalization of cyclobutyl ketones, allowing for the introduction of various aryl, heteroaryl, alkenyl, and alkynyl groups. nih.govnih.gov

Overview of Aryl Ethyl Ketones within Modern Synthetic Methodologies

Aryl ethyl ketones are a class of organic compounds characterized by a carbonyl group bonded to an aromatic ring and an ethyl group. fiveable.me They are important intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, fragrances, and other fine chemicals. fiveable.menumberanalytics.com The synthesis of aromatic heterocycles, which are prevalent in drug molecules and natural products, often utilizes aryl methyl ketones as starting materials, a class of compounds closely related to aryl ethyl ketones. nih.govresearchgate.net

Several synthetic methods are employed for the preparation of aryl ketones. The Friedel-Crafts acylation is a classic method involving the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst. fiveable.meorganic-chemistry.org More modern approaches include palladium-catalyzed cross-coupling reactions of aryl boronic acids with acyl chlorides or carboxylic anhydrides, which can often be performed under milder conditions. organic-chemistry.org Other transition-metal-catalyzed methods, as well as metal-free approaches, have also been developed to provide rapid access to a variety of functionalized heterocyclic scaffolds from aryl ketones. nih.gov

Aryl ketones are versatile synthons that can undergo a variety of transformations. For example, they can be reduced to secondary alcohols or alkanes through catalytic hydrogenation. fiveable.menumberanalytics.com They are also key precursors in the synthesis of functionalized long-chain ketones and aldehydes through processes like the Heck-type reaction of aryl reagents with alkenols. nih.gov

Research Trajectories for the Rational Design and Synthesis of Complex Ketone Derivatives

The development of novel and efficient methods for the synthesis of ketones remains an active area of research in organic chemistry. numberanalytics.comnih.gov A significant focus is on the development of more sustainable and environmentally friendly reactions. numberanalytics.com This includes the use of catalytic methods that avoid the need for stoichiometric reagents and the exploration of biomass conversion pathways to produce valuable ketone compounds. mdpi.com

One of the major frontiers in modern synthesis is C-H bond activation, which allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. news-medical.netsciencedaily.com This strategy has been applied to ketones to introduce new functional groups at positions that are not easily accessible through traditional methods. news-medical.netsciencedaily.com For instance, researchers have developed catalyst systems that can selectively activate C-H bonds in ketones and esters, opening up new avenues for molecular construction. news-medical.netsciencedaily.com This approach has the potential to streamline the synthesis of complex molecules, making the process quicker, cheaper, and more environmentally friendly. news-medical.netsciencedaily.com

Photoredox catalysis is another powerful tool that has emerged for the synthesis of complex ketones. nih.gov This methodology uses light to drive chemical reactions, often enabling transformations that are difficult to achieve with conventional thermal methods. nih.gov For example, a synergistic approach combining photoredox, nickel, and phosphoranyl radical catalysis has been developed for the cross-electrophile coupling of aromatic acids and organic bromides to afford a wide array of structurally diverse ketones. nih.gov

Future research in ketone synthesis is also directed towards asymmetric synthesis, aiming to control the three-dimensional arrangement of atoms in the final product, which is crucial for the biological activity of many pharmaceutical compounds. numberanalytics.com The development of new catalytic systems and a deeper understanding of reaction mechanisms will continue to drive innovation in the rational design and synthesis of complex ketone derivatives. nih.gov

Physicochemical Properties of Cyclobutyl 2-(3-methoxyphenyl)ethyl ketone

PropertyValue
CAS Number 898775-43-4
Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
Boiling Point 333.7°C at 760 mmHg
Density 1.073 g/cm³
Flash Point 142.6°C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclobutyl-3-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-16-13-7-2-4-11(10-13)8-9-14(15)12-5-3-6-12/h2,4,7,10,12H,3,5-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYHDASFFJMLHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644256
Record name 1-Cyclobutyl-3-(3-methoxyphenyl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-43-4
Record name 1-Cyclobutyl-3-(3-methoxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclobutyl-3-(3-methoxyphenyl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Studies of Cyclobutyl 2 3 Methoxyphenyl Ethyl Ketone

Reactivity Profiles of Ketones with Cyclobutyl Substituents

The four-membered ring of the cyclobutyl group imparts unique chemical properties to the adjacent ketone, primarily due to the inherent ring strain. This strain affects both the stability of the ring and the reactivity of the carbonyl group.

The reactivity of cyclic ketones is heavily influenced by ring strain. nih.gov In cyclobutyl ketones, the significant ring strain of approximately 120 kJ mol⁻¹ facilitates ring-opening reactions. nih.gov This is in contrast to less strained systems like cyclopentanone (B42830) and cyclohexanone (B45756). nih.gov The strain in the cyclobutyl ring can lower the energy barrier for reactions that lead to the cleavage of the four-membered ring, as this releases the stored strain energy. pitt.edu

One of the prominent photochemical reactions of cyclobutyl ketones is the Norrish Type-I cleavage. nih.gov Upon ultraviolet (UV) excitation, the ketone can undergo cleavage of the α-C-C bond, leading to the formation of a biradical intermediate. This intermediate can then undergo various subsequent reactions, including the formation of ethene and ketene (B1206846), or decarbonylation to yield cyclopropane (B1198618) and propene derivatives. nih.gov The high ring strain in cyclobutanone (B123998) significantly reduces the barrier for this α-C-C bond fission in the excited state, making this pathway more favorable compared to other decay processes. nih.gov

The introduction of strain is also known to increase the s-character of the C-H bonds, which can increase their acidity. However, the ring strain can also disfavor the formation of an enolate, which would introduce another sp²-hybridized carbon into the ring, potentially increasing strain. acs.orgacs.org The interplay of these effects governs the kinetic and thermodynamic parameters of reactions involving the α-protons of cyclobutyl ketones.

The carbonyl group of a ketone is inherently polar, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. The reactivity of this group is subject to both steric and electronic effects from its substituents. ncert.nic.inlibretexts.org The presence of a cyclobutyl group, a cyclic alkyl substituent, influences the reactivity of the ketone carbonyl group.

Sterically, the cyclobutyl group can hinder the approach of nucleophiles to the carbonyl carbon. ncert.nic.in However, compared to more flexible or larger acyclic alkyl groups, the conformational rigidity of the cyclobutyl ring might present a more defined steric environment. Electronically, alkyl groups are generally electron-donating, which can reduce the electrophilicity of the carbonyl carbon, making it slightly less reactive towards nucleophiles compared to aldehydes. ncert.nic.inlibretexts.org The cyclobutyl group, as an alkyl substituent, is expected to have a similar electron-donating effect.

Directed Functionalization and Derivatization of Cyclobutyl Ketones

The unique structural features of cyclobutyl ketones have prompted the development of specific synthetic methodologies for their functionalization. These methods often leverage the inherent reactivity of the cyclobutyl ring or the directing capability of the ketone group to achieve selective transformations.

Direct C-H functionalization has emerged as a powerful tool for molecular editing. researchgate.net For cyclobutyl ketones, strategies have been developed to selectively functionalize the C-H bonds of the cyclobutane (B1203170) ring. A notable approach involves a formal γ-C-H functionalization, which allows for the synthesis of cis-1,3-difunctionalized cyclobutanes. nih.govbohrium.com This method utilizes a Norrish-Yang cyclization of a cyclobutyl aryl ketone to generate a bicyclo[1.1.1]pentan-2-ol intermediate. nih.gov This photochemical step effectively activates a γ-C-H bond.

The successful C-H functionalization of cyclobutanes can be unexpected because the C-H bonds in a cyclobutane ring have greater s-character and are stronger than those in unstrained systems. nih.gov Despite this, catalytic systems have been developed to achieve this transformation. For instance, rhodium(II) catalysts have been used for the regio- and stereoselective C-H functionalization of cyclobutanes. nih.gov

Below is a table summarizing a strategy for the formal γ-C–H functionalization of cyclobutyl ketones.

Step Reaction Type Key Intermediate/Product Significance
1Norrish-Yang CyclizationBicyclo[1.1.1]pentan-2-olActivates a γ-C-H bond of the cyclobutyl ketone. nih.gov
2Pd-catalyzed C-C cleavage/functionalizationcis-γ-functionalized cyclobutyl ketoneStereospecific installation of various functional groups. nih.gov

Palladium catalysis is a versatile tool for C-C bond formation and cleavage. documentsdelivered.comresearcher.life In the context of cyclobutyl ketones, palladium-catalyzed reactions have been employed to achieve ring-opening and functionalization. Following the initial γ-C-H activation via a Norrish-Yang reaction, the resulting bicyclo[1.1.1]pentan-2-ol intermediate can undergo a ligand-enabled, palladium-catalyzed C-C cleavage and functionalization. researchgate.netnih.gov This process allows for the introduction of a variety of aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutane ring with exclusive cis-selectivity. nih.gov

The driving force for this C-C bond cleavage is often the release of ring strain. nih.gov The reaction typically involves a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is crucial for the success of the transformation, influencing both the yield and selectivity. nih.gov This sequential C-H/C-C functionalization strategy provides a powerful method for synthesizing valuable 1,3-disubstituted cyclobutane building blocks from readily available cyclobutyl aryl ketones. nih.govbohrium.com

The following table presents examples of coupling partners used in the palladium-catalyzed C-C functionalization of a bicyclo[1.1.1]pentan-2-ol intermediate.

Coupling Partner (Iodide) Product Substituent Catalyst System Yield (%)
Methyl 4-iodobenzoate4-MethoxycarbonylphenylPd(OAc)₂, L9, Ag₂O85 researchgate.net
4-Iodoanisole4-MethoxyphenylPd(OAc)₂, L9, Ag₂O78 researchgate.net
1-Iodo-4-nitrobenzene4-NitrophenylPd(OAc)₂, L9, Ag₂O75 researchgate.net
(E)-1-Iodo-2-phenylethene(E)-2-StyrenylPd(OAc)₂, L9, Ag₂O62 researchgate.net
Iodoethynyltrimethylsilane(Trimethylsilyl)ethynylPd(OAc)₂, L9, Ag₂O55 researchgate.net

Data adapted from a study on the functionalization of a model cyclobutyl phenyl ketone derivative. researchgate.net L9 refers to a specific phosphine (B1218219) ligand.

Ruthenium catalysis has gained prominence for its ability to effect remote C-H activation, allowing for functionalization at positions that are sterically or electronically difficult to access. nih.govacs.org In arenes containing a directing group, ruthenium catalysts can selectively activate C-H bonds at the meta or para positions. nih.govresearchgate.net For a substrate like cyclobutyl 2-(3-methoxyphenyl)ethyl ketone, the ketone or another suitably introduced directing group could potentially direct a ruthenium catalyst to functionalize the aromatic ring of the 3-methoxyphenyl (B12655295) group.

The mechanism of ruthenium-catalyzed remote C-H activation often involves the formation of a cyclometalated intermediate. researchgate.net The regioselectivity is controlled by the geometry of this intermediate. While direct examples on this compound are not detailed, the general principles of ruthenium-catalyzed C-H activation suggest that functionalization of the aromatic ring is a feasible transformation. acs.org This could involve alkylation, arylation, or other C-C bond-forming reactions, providing a pathway to further derivatize the molecule. researchgate.net

Transformations of the Ketone Carbonyl Group and Cyclobutyl Ring

The chemical reactivity of this compound is characterized by transformations involving its ketone carbonyl group and the cyclobutyl ring. These reactions are pivotal for synthesizing a variety of derivatives.

Beckmann Rearrangement and Baeyer-Villiger Oxidation of Ketones

The Beckmann rearrangement and Baeyer-Villiger oxidation are significant reactions for modifying ketones. The Beckmann rearrangement converts an oxime to an amide, while the Baeyer-Villiger oxidation transforms a ketone into an ester. organic-chemistry.orgwikipedia.orgnih.govmasterorganicchemistry.comsigmaaldrich.combyjus.com

Beckmann Rearrangement:

The Beckmann rearrangement of an oxime, catalyzed by acid, results in the formation of substituted amides. wikipedia.org The reaction begins with the protonation of the oxime's hydroxyl group, creating a good leaving group. byjus.com Subsequently, the alkyl group positioned anti-periplanar to the leaving group on the nitrogen migrates, leading to the formation of an amide. wikipedia.orgorganic-chemistry.org For ketoximes, this rearrangement is stereospecific. wikipedia.org The archetypal example of this reaction is the conversion of cyclohexanone to caprolactam. wikipedia.org

In the case of this compound, the corresponding oxime would undergo rearrangement to yield an N-substituted amide. The migratory aptitude of the groups attached to the carbonyl carbon influences which group migrates.

Baeyer-Villiger Oxidation:

This oxidation reaction converts ketones to esters through the action of peroxyacids or peroxides. wikipedia.org The reaction's regioselectivity is determined by the migratory aptitude of the substituents attached to the carbonyl group, with the general order being tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org The oxidation of cyclic ketones with peracids yields lactones. organic-chemistry.orgwikipedia.orgmdpi.com For instance, cyclohexanone is oxidized to ε-caprolactone. sigmaaldrich.com

For this compound, the Baeyer-Villiger oxidation would result in the formation of an ester. The relative migratory abilities of the cyclobutyl group and the 2-(3-methoxyphenyl)ethyl group will dictate the structure of the resulting ester.

Table 1: Comparison of Beckmann Rearrangement and Baeyer-Villiger Oxidation
ReactionSubstrateReagentProductKey Feature
Beckmann RearrangementOximeAcid (e.g., H₂SO₄)AmideMigration of group anti to the leaving group
Baeyer-Villiger OxidationKetonePeroxyacid (e.g., m-CPBA)EsterMigratory aptitude of substituents

Aldol (B89426) Condensations and Related Carbonyl Addition Reactions for Ketone Derivatives

Aldol condensations are fundamental carbon-carbon bond-forming reactions for aldehydes and ketones that possess at least one alpha-hydrogen. byjus.comlumenlearning.comlibretexts.org In the presence of a base or acid, the ketone can act as a nucleophile (as an enolate or enol, respectively) and add to the carbonyl group of another molecule. lumenlearning.commsu.edu

For this compound, the presence of alpha-hydrogens on both the ethyl chain and the cyclobutyl ring allows it to participate in aldol reactions. The reaction can proceed via a self-condensation or a crossed-aldol condensation with another carbonyl compound. quora.com The Claisen-Schmidt reaction, a type of crossed aldol condensation, involves the reaction of a ketone with an aromatic aldehyde. lumenlearning.commsu.edu The initial product of an aldol reaction is a β-hydroxy ketone, which can undergo dehydration upon heating to form an α,β-unsaturated ketone. libretexts.org

The reactivity in aldol condensations is influenced by factors such as the acidity of the alpha-hydrogens and steric hindrance around the carbonyl group. The formation of five- and six-membered rings is generally favored in intramolecular aldol reactions. libretexts.org

Ring Expansion and Ring Contraction Reactions of Cyclobutanone Derivatives

The strained nature of the cyclobutane ring makes cyclobutanone derivatives susceptible to ring expansion and ring contraction reactions, providing routes to larger or smaller ring systems. nih.gov

Ring Expansion:

Ring expansion of cyclobutanone derivatives can be achieved through various methods. nih.gov Free radical-based ring expansions often involve the selective β-scission of alkoxy radicals generated from the cyclization of carbon radicals onto the carbonyl group. benthamscience.comresearchgate.net Another common method is the Tiffeneau-Demjanov rearrangement, which converts a 1-aminomethyl-cycloalkanol to a one-carbon larger cycloketone upon treatment with nitrous acid. organicreactions.orgwikipedia.orgsynarchive.comwikipedia.org This reaction is particularly effective for the synthesis of five, six, and seven-membered rings. wikipedia.org Rhodium-catalyzed ring expansion of cyclobutenones to cyclopentenones has also been reported. utexas.edu

Ring Contraction:

Ring contraction of cyclobutanone derivatives can also occur under specific conditions. nih.gov The Favorskii rearrangement of α-halo cyclic ketones in the presence of a base leads to ring contraction. nrochemistry.comorganic-chemistry.orgwikipedia.org For instance, α-chlorocyclobutanone would rearrange to a cyclopropanecarboxylic acid derivative. wikipedia.org Nickel-catalyzed Favorskii-type rearrangements of cyclobutanone oxime esters have been developed to produce cyclopropanecarbonitriles. organic-chemistry.orgresearchgate.net Additionally, transition metal-catalyzed decarbonylation of cyclobutanones can yield cyclopropane derivatives. acs.org Stereoselective ring contraction of pyrrolidines to form cyclobutanes has also been demonstrated. chemistryviews.orgacs.org

Table 2: Ring Modification Reactions of Cyclobutanone Derivatives
TransformationReaction NameTypical ReagentsProduct Type
Ring ExpansionTiffeneau-Demjanov RearrangementNitrous acidCyclopentanone
Ring ContractionFavorskii RearrangementBase (on α-halo ketone)Cyclopropanecarboxylic acid derivative

Reactivity of the 3-Methoxyphenyl Moiety

The 3-methoxyphenyl group in this compound also presents opportunities for chemical modification.

Regioselective Functionalization of the Methoxy-Substituted Aromatic Ring

The methoxy (B1213986) group is an ortho, para-directing group in electrophilic aromatic substitution reactions. However, directed ortho-metalation (DoM) provides a powerful strategy for regioselective functionalization at the position ortho to the methoxy group. wikipedia.org This reaction involves the deprotonation of the ortho-position by a strong base, typically an organolithium reagent, facilitated by the coordinating effect of the methoxy group's heteroatom. wikipedia.orgias.ac.in The resulting aryllithium species can then react with various electrophiles to introduce a wide range of functional groups exclusively at the ortho position. wikipedia.orgjst.go.jpresearchgate.netunblog.fr

Ruthenium-Catalyzed Oxidation of Aryl Ethers

Ruthenium catalysts have been employed for the oxidation and cleavage of aryl ethers. rsc.org For example, ruthenium(0)-catalyzed cross-coupling of aryl methyl ethers with organoboranes can proceed via selective C-O bond cleavage. rsc.orgrsc.orgdntb.gov.ua This method allows for the construction of biaryl compounds. rsc.org Additionally, ruthenium complexes can catalyze the oxidation of anisoles to p-benzoquinone monoketals. polyu.edu.hk Ruthenium-catalyzed reductive cleavage of C(aryl)-C(aryl) bonds has also been studied. acs.org These catalytic systems offer pathways to further modify the 3-methoxyphenyl moiety of the target compound. nih.govmdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise arrangement of atoms and their chemical environments within "Cyclobutyl 2-(3-methoxyphenyl)ethyl ketone" can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-methoxyphenyl (B12655295) ring, the methylene (B1212753) protons of the ethyl chain, the methoxy (B1213986) group protons, and the protons of the cyclobutyl ring.

Aromatic Region (δ 6.7-7.3 ppm): The 3-methoxyphenyl group will exhibit a characteristic pattern for a 1,3-disubstituted benzene (B151609) ring. Four signals are expected in this region, corresponding to the four aromatic protons.

Methoxy Group (δ ~3.8 ppm): A sharp singlet corresponding to the three protons of the methoxy group (O-CH₃) is anticipated.

Ethyl Ketone Chain (δ 2.8-3.5 ppm): The two methylene groups of the ethyl chain adjacent to the carbonyl group and the aromatic ring will appear as triplets.

Cyclobutyl Ring (δ 1.8-3.2 ppm): The protons on the cyclobutyl ring will show complex multiplets due to their diastereotopic nature and spin-spin coupling. The proton attached to the carbon bearing the carbonyl group is expected to be the most downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on each unique carbon atom in the molecule.

Carbonyl Carbon (δ > 200 ppm): The ketone carbonyl carbon is expected to resonate at a significantly downfield chemical shift.

Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the carbons of the 3-methoxyphenyl ring. The carbon attached to the methoxy group will be the most downfield in this region.

Methoxy Carbon (δ ~55 ppm): The carbon of the methoxy group will appear as a single peak.

Ethyl Ketone and Cyclobutyl Carbons (δ 15-60 ppm): The methylene carbons of the ethyl chain and the carbons of the cyclobutyl ring will resonate in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data:

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O-> 200
Ar-C1-~140
Ar-C2~6.8 (d)~112
Ar-C3-~160
Ar-C4~6.7 (t)~121
Ar-C5~7.2 (t)~130
Ar-C6~6.8 (d)~114
-OCH₃~3.8 (s)~55
-CH₂-Ar~2.9 (t)~30
-CH₂-CO-~2.8 (t)~45
CO-CH-~3.2 (m)~55
Cyclobutyl-CH₂1.8-2.3 (m)~25
Cyclobutyl-CH₂1.8-2.3 (m)~18

Note: The predicted chemical shifts are estimates and may vary in an experimental spectrum. d=doublet, t=triplet, m=multiplet, s=singlet.

To definitively assign the ¹H and ¹³C signals and establish the connectivity between different parts of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For "this compound," COSY would show correlations between the adjacent protons in the ethyl chain and within the cyclobutyl ring. It would also help in assigning the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.

The cyclobutyl ring is known to undergo a puckering motion, leading to conformational exchange. Dynamic NMR studies, involving recording NMR spectra at variable temperatures, could provide insights into the energetics of this process in "this compound." At low temperatures, the interconversion between different puckered conformations might be slow on the NMR timescale, leading to the appearance of distinct signals for axial and equatorial protons. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. Analysis of the line shapes at different temperatures would allow for the determination of the activation energy for the ring-puckering process.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

In Electron Impact (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation of "this compound" is expected to be governed by the characteristic fragmentation patterns of aromatic ketones, ethyl ketones, and cyclobutyl-containing compounds. miamioh.educhromatographyonline.com

Key Fragmentation Pathways:

α-Cleavage: This is a common fragmentation pathway for ketones where the bond adjacent to the carbonyl group is cleaved. youtube.comwhitman.edu For the target molecule, two primary α-cleavage pathways are possible:

Cleavage of the bond between the carbonyl carbon and the cyclobutyl ring, leading to the formation of a stable acylium ion.

Cleavage of the bond between the carbonyl carbon and the ethyl chain.

McLafferty Rearrangement: Ketones with a γ-hydrogen atom can undergo a characteristic rearrangement involving the transfer of the γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond. whitman.eduyoutube.com In "this compound," this rearrangement could occur within the ethyl chain.

Fragmentation of the Cyclobutyl Ring: The cyclobutyl ring can undergo fragmentation through various pathways, including the loss of ethene (C₂H₄) or cyclopropane (B1198618).

Benzylic Cleavage: Cleavage of the bond between the ethyl chain and the aromatic ring can lead to the formation of a stable tropylium ion or related resonance-stabilized cations.

Predicted Major Fragment Ions:

m/z Proposed Fragment Structure Fragmentation Pathway
218[C₁₄H₁₈O₂]⁺˙Molecular Ion
163[C₁₀H₁₁O]⁺α-Cleavage (loss of cyclobutyl radical)
135[C₉H₁₁O]⁺Cleavage of the bond between the ethyl chain and the carbonyl group
121[C₈H₉O]⁺Benzylic cleavage with hydrogen rearrangement
107[C₇H₇O]⁺Cleavage of the ethyl chain
91[C₇H₇]⁺Tropylium ion
69[C₅H₉]⁺Cyclobutyl acylium ion
55[C₄H₇]⁺Fragment from cyclobutyl ring

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This allows for the determination of the elemental composition of the molecular ion and its fragments. For "this compound" (C₁₄H₁₈O₂), the theoretical exact mass is 218.1307. An HRMS measurement confirming this mass would provide strong evidence for the proposed molecular formula. Furthermore, accurate mass measurements of the fragment ions would help in confirming their elemental compositions and supporting the proposed fragmentation pathways.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the intricate vibrational modes of a molecule. nih.govmdpi.comwiley.comnih.gov These techniques provide complementary information based on the interaction of molecules with electromagnetic radiation. acs.orgmt.com IR spectroscopy measures the absorption of infrared light by molecules, which excites vibrations that cause a change in the dipole moment. mt.com In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light (typically from a laser), detecting vibrations that cause a change in the molecular polarizability. mt.com The resulting spectra serve as a unique molecular "fingerprint," allowing for detailed structural analysis. nih.gov

Analysis of Carbonyl Stretching Frequencies in Cyclobutyl Ketones

The most prominent feature in the infrared spectrum of a ketone is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group, typically found in the 1650-1850 cm⁻¹ region. libretexts.org For saturated aliphatic ketones, this peak generally appears around 1715 cm⁻¹. orgchemboulder.comspectroscopyonline.com However, the inclusion of the carbonyl group within or adjacent to a strained ring system, such as a cyclobutyl ring, significantly influences its stretching frequency.

The ring strain in cyclobutane (B1203170) arises from the deviation of its internal bond angles from the ideal sp³ tetrahedral angle of 109.5°. wikipedia.org This strain affects the hybridization of the carbon atoms in the ring. For a carbonyl group attached to a cyclobutyl ring, the exocyclic bonds acquire more s-character, which leads to a strengthening of the C=O bond. researchgate.net Consequently, a higher frequency (wavenumber) is required to excite its stretching vibration. For cyclobutanone (B123998) itself, the C=O stretching frequency is observed at a notably high 1785 cm⁻¹. libretexts.org When the cyclobutyl group is attached to the carbonyl, as in this compound, the frequency is expected to be higher than that of a typical acyclic ketone. The position of this band is a sensitive indicator of the electronic environment of the carbonyl group.

Type of Ketone Typical C=O Stretching Frequency (cm⁻¹) Primary Influencing Factor
Saturated Acyclic Ketone1715Standard sp² C=O bond
α,β-Unsaturated Ketone1685–1666Conjugation (delocalization)
Aromatic Ketone1685–1690Conjugation with phenyl ring
Cyclohexanone (B45756)1715Minimal ring strain
Cyclopentanone (B42830)1750Moderate ring strain
Cyclobutanone1785Significant ring strain

This table presents typical data for comparative purposes.

Characteristic Vibrational Modes of the Cyclobutyl Ring and Aromatic Substituents

Beyond the carbonyl stretch, the vibrational spectrum of this compound is characterized by modes originating from the cyclobutyl ring and the 3-methoxyphenyl group.

Cyclobutyl Ring Vibrations: The cyclobutane ring is not planar and undergoes a low-frequency "puckering" motion. nih.govdtic.milresearchgate.net Its vibrational spectrum contains several characteristic bands. While a complete vibrational analysis is complex, several regions of absorption are considered indicative of the cyclobutane ring system. dtic.milaip.org These include CH₂ scissoring, wagging, and twisting modes, as well as ring breathing and deformation modes.

Aromatic Substituent Vibrations: The 3-methoxyphenyl group gives rise to a series of distinct peaks. nih.govacs.org Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. researchgate.net The C=C stretching vibrations within the benzene ring appear in the 1400-1600 cm⁻¹ region. researchgate.net The substitution pattern on the benzene ring (meta- or 1,3-substitution) influences the pattern of overtone and combination bands in the 1667-2000 cm⁻¹ region and, more diagnostically, the strong out-of-plane C-H bending bands in the 650-900 cm⁻¹ range. researchgate.net The methoxy (-OCH₃) substituent also contributes characteristic C-O stretching and CH₃ bending vibrations.

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Aromatic Ring C-H Stretch3000 - 3100
C=C Stretch (in-ring)1400 - 1600
C-H Out-of-Plane Bending (meta)690-710 and 810-850
Cyclobutyl Ring CH₂ Stretch2850 - 3000
Ring Puckering/BreathingLow frequency (below 1000)
Methoxy Group C-O Stretch1000 - 1300 (asymmetric and symmetric)

This table presents expected vibrational frequencies based on group frequency correlations.

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-Crystal X-ray Diffraction for Bond Lengths, Bond Angles, and Dihedral Angles

The process of single-crystal XRD involves irradiating a suitable crystal with a monochromatic X-ray beam. wikipedia.org The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern of reflections. wikipedia.orgcarleton.edu By measuring the intensities and positions of these reflections, a three-dimensional electron density map of the molecule can be constructed, from which the precise coordinates of each atom are determined. nih.gov

This analysis yields a wealth of structural data for this compound, including:

Bond Lengths: The precise distances between bonded atoms (e.g., C=O, C-C in the cyclobutyl ring, C-O of the methoxy group).

Bond Angles: The angles formed by three connected atoms (e.g., C-C-C angles within the strained cyclobutyl ring, C-C=O angle).

Dihedral Angles: The torsional angles that describe the conformation of the molecule, such as the rotation around the ethyl linker and the orientation of the phenyl ring relative to the ketone.

Parameter Expected Value Structural Significance
C=O Bond Length~1.21 ÅIndicates double bond character.
Cyclobutyl C-C Bond Length~1.55 ÅLonger than in unstrained alkanes.
Cyclobutyl C-C-C Angle~88°Shows significant deviation from 109.5°, indicating ring strain.
Aromatic C-C Bond Length~1.39 ÅIntermediate between single and double bond.

This table contains representative data from structurally similar compounds.

Elucidation of Relative and Absolute Stereochemistry in Crystalline Forms

X-ray crystallography is one of the most reliable methods for determining the stereochemistry of chiral molecules. nih.govresearchgate.netnih.gov If this compound were to possess a stereocenter, XRD could be used to determine its configuration.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and geometry of molecules. For "Cyclobutyl 2-(3-methoxyphenyl)ethyl ketone," DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can elucidate a range of molecular properties.

The three-dimensional structure of "this compound" is not static. The molecule can exist in various conformations due to the flexibility of the ethyl ketone linker and the puckering of the cyclobutyl ring.

Geometry Optimization: Computational geometry optimization seeks to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For this molecule, key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. The cyclobutane (B1203170) ring is known to adopt a puckered or "butterfly" conformation to alleviate the torsional strain that would be present in a planar structure. lumenlearning.com The substituent at the carbonyl carbon can occupy either a pseudo-equatorial or pseudo-axial position, with the equatorial conformation generally being more stable to minimize steric hindrance. acs.orgresearchgate.net

Conformational Analysis: A systematic search for different stable conformers (rotational isomers) is crucial. This is often performed by rotating the single bonds in the ethyl ketone chain and exploring the puckering of the cyclobutyl ring. The relative energies of these conformers are calculated to identify the global minimum energy structure and other low-energy conformers that may be present at room temperature. The energy barrier for the inversion of the cyclobutane ring is a key parameter that can be calculated. acs.org

Interactive Table: Illustrative Calculated Structural Parameters for the Global Minimum Energy Conformer of this compound

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C=O (carbonyl)1.215
C-C (cyclobutyl)1.558
C-O (methoxy)1.365
Bond Angles (°)
C-C-C (cyclobutyl)88.5
O=C-C (keto)121.0
Dihedral Angles (°)
Ring Puckering Angle25.0

DFT calculations are highly effective in predicting spectroscopic properties that are essential for molecular characterization.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts (referenced against a standard like tetramethylsilane, TMS). These predicted shifts are invaluable for assigning experimental spectra.

Vibrational Frequencies: The calculation of the Hessian matrix (second derivatives of energy) yields the harmonic vibrational frequencies. These correspond to the infrared (IR) and Raman active modes of the molecule. A characteristic strong absorption corresponding to the C=O stretching vibration of the ketone is a key feature. Calculated frequencies are often scaled by an empirical factor to better match experimental data.

UV-Vis Absorption Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths. This allows for the prediction of the UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n→π* or π→π* transitions).

Interactive Table: Illustrative Predicted Spectroscopic Data for this compound

SpectrumParameterPredicted ValueAssignment
¹³C NMR Chemical Shift (δ)209.5 ppmC=O (Ketone)
Chemical Shift (δ)159.8 ppmC-O (Aromatic)
IR Vibrational Frequency1705 cm⁻¹C=O Stretch
Vibrational Frequency2950 cm⁻¹C-H Stretch (Aliphatic)
UV-Vis λmax275 nmπ→π* transition

The Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO-LUMO Analysis: The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. For "this compound," the HOMO is typically localized on the electron-rich 3-methoxyphenyl (B12655295) ring, while the LUMO is often centered on the carbonyl group and the adjacent aromatic ring.

Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. The presence of the ketone group is expected to reduce the HOMO-LUMO gap compared to an unsubstituted aromatic ring. frontiersin.org

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. wolfram.com It provides a visual guide to the charge distribution and is an excellent tool for predicting sites of electrophilic and nucleophilic attack. libretexts.orgdeeporigin.com

For "this compound," the MEP map would typically show:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These are predominantly located around the carbonyl oxygen and the oxygen of the methoxy (B1213986) group due to the lone pairs of electrons.

Positive Potential (Blue): Regions of low electron density or electron deficiency, indicating sites for nucleophilic attack. These are expected around the hydrogen atoms and particularly near the carbonyl carbon.

Neutral Potential (Green): Regions with an intermediate potential, typically over the hydrocarbon portions of the cyclobutyl ring and the aromatic ring's carbon framework.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. acs.org By simulating the motion of atoms and molecules, MD can explore the conformational landscape in different environments, such as in a solvent.

For "this compound," an MD simulation would reveal how the molecule samples different conformations in solution. It would show the flexibility of the ethyl ketone chain and the puckering dynamics of the cyclobutyl ring. This provides a more realistic picture of the molecule's structure and behavior than static calculations alone.

Mechanistic Investigations via Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For reactions involving "this compound," such as its synthesis or subsequent transformations, DFT calculations can be used to map out the entire reaction pathway. This involves:

Locating Transition States: Identifying the high-energy transition state structures that connect reactants to products.

Calculating Activation Energies: Determining the energy barriers for each step of the reaction, which allows for the prediction of reaction rates and the identification of the rate-determining step.

Investigating Intermediates: Characterizing any stable or transient intermediates that may be formed during the reaction.

Such studies can provide a detailed, atomistic understanding of how the molecule is formed and how it reacts, guiding the design of new synthetic routes or the prediction of its chemical behavior.

Elucidation of Reaction Pathways and Transition States for Cyclobutyl Ketone Transformations

Computational studies on cyclobutyl ketones have largely focused on their photochemical reactivity, particularly the Norrish Type-I reaction, which involves the cleavage of the α-carbon-carbon bond adjacent to the carbonyl group upon photoexcitation. This process is a primary deactivation pathway for excited-state cyclic ketones and is significantly influenced by the inherent ring strain of the four-membered ring.

Upon absorption of UV light, a cyclobutyl ketone is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). On the S₁ potential energy surface, a key reaction pathway is the α-cleavage, leading to the formation of a biradical intermediate. The transition state for this cleavage is a critical point on the potential energy surface that dictates the reaction's feasibility and rate.

The general mechanism involves the following steps:

Photoexcitation: The ketone absorbs a photon and is excited to the S₁ state.

α-Cleavage: From the S₁ state, the molecule overcomes an energy barrier to break one of the α C-C bonds of the cyclobutyl ring, forming a 1,4-biradical.

Intersystem Crossing (ISC): The initially formed singlet biradical can undergo intersystem crossing to a more stable triplet biradical.

Subsequent Reactions: The biradical intermediate can then undergo various secondary reactions, including intramolecular hydrogen abstraction, cyclization to form other products, or fragmentation.

Another significant transformation for certain cyclobutyl ketones is the Norrish-Yang cyclization, which can lead to the formation of bicyclo[1.1.1]pentan-2-ol intermediates. nih.govnih.gov This intramolecular hydrogen abstraction reaction is also governed by specific transition states that have been elucidated for related aryl cyclobutyl ketones. nih.gov

The table below summarizes key computationally studied transformations relevant to cyclobutyl ketones.

TransformationIntermediate(s)Key Transition StateComputational Method Often Used
Norrish Type-I α-Cleavage 1,4-Biradicalα C-C bond scissionCASSCF, DFT
Norrish-Yang Cyclization 1,4-BiradicalIntramolecular H-abstractionDFT, MP2
Ring Expansion Iminium ether intermediateCriegee-like intermediateDFT
Phosphine-Catalyzed Ring Opening Zwitterionic intermediatesNucleophilic attack on cyclopropane (B1198618) ringDFT

Determination of Kinetic Parameters and Activation Energies from Potential Energy Surfaces

Potential energy surfaces (PES) generated from computational chemistry are fundamental to determining the kinetic parameters of a reaction, such as activation energies (Ea) and rate constants (k). The activation energy for a particular reaction step corresponds to the energy difference between the reactant and the transition state on the PES.

For the photochemical α-cleavage of cyclobutanone (B123998), theoretical calculations have estimated the energy barrier on the S₁ state potential energy surface to be approximately 29 kJ mol⁻¹. nih.govresearchgate.net This relatively low barrier is a direct consequence of the significant ring strain in the four-membered ring, which is released upon ring opening. nih.gov In comparison, the activation barrier for the same process in the less strained cyclopentanone (B42830) is considerably higher. researchgate.net

The dynamics of these photochemical processes are often ultrafast. Time-resolved spectroscopic studies on cyclobutanone, supported by computational models, have shown that the α-cleavage can occur on a sub-picosecond to picosecond timescale following photoexcitation. nih.gov The rate of this cleavage is dependent on the excitation energy; higher photon energies lead to the formation of "hot" S₁ molecules with sufficient internal energy to overcome the cleavage barrier promptly. nih.gov

The table below presents theoretical kinetic data for the parent cyclobutanone system, which serves as a model for understanding the potential reactivity of substituted derivatives like this compound.

ReactionStateActivation Energy (Ea)Timescale of ProcessReference
α-Cleavage of Cyclobutanone S₁~29 kJ mol⁻¹≤ 1 ps to ~5 ps nih.govresearchgate.net

It is important to note that while the data for cyclobutanone provides a valuable framework, the substitution pattern in "this compound" would quantitatively alter these kinetic parameters. The presence of the bulky and electronically active 2-(3-methoxyphenyl)ethyl group would likely influence the stability of the ground and excited states, as well as the transition states for various transformations. However, without specific computational studies on this molecule, these effects remain qualitative.

Synthetic Applications and Advanced Derivatization Strategies

Cyclobutyl 2-(3-methoxyphenyl)ethyl Ketone as a Key Synthon in Target-Oriented Synthesis

While specific examples of this compound in the total synthesis of complex natural products or pharmaceuticals are not extensively documented in publicly available literature, its structural components suggest significant potential as a key synthon. The 1,3-disubstituted cyclobutane (B1203170) scaffold is an emerging and valuable motif in medicinal chemistry. libretexts.orgnih.gov This framework can enhance pharmacological properties such as metabolic stability and binding efficiency by serving as a conformationally restricted alternative to more flexible alkyl linkers or as a non-planar bioisostere for aryl groups. libretexts.org

The compound can be envisioned as a versatile precursor for a variety of molecular architectures. The ketone functionality serves as a handle for numerous classical and modern chemical transformations. The cyclobutane ring, particularly after activation, can undergo ring-opening or functionalization to introduce stereochemically defined substituents. libretexts.orgnih.gov Furthermore, the 3-methoxyphenyl (B12655295) group is a common feature in bioactive molecules and offers multiple sites for derivatization to modulate a compound's electronic and steric properties, as well as its interaction with biological targets. The methoxy (B1213986) group itself is prevalent in many approved drugs, where it influences ligand-target binding, physicochemical properties, and metabolic parameters. nih.gov

Given these characteristics, this compound can be considered a key starting material for creating libraries of diverse compounds for drug discovery programs, particularly those targeting receptors or enzymes that recognize phenylalkyl motifs.

Strategies for Conversion to Diverse Functional Groups and Complex Architectures

The inherent reactivity of the three main components of the molecule—the ketone, the cyclobutyl ring, and the methoxyphenyl group—allows for a wide range of derivatization strategies.

The ketone carbonyl group is one of the most versatile functional groups in organic synthesis. For aryl-cyclobutyl ketones, which share structural similarities with the title compound, several transformations have been demonstrated, showcasing the potential for diversification. libretexts.org These reactions can be applied to elaborate the core structure into more complex derivatives.

Key transformations include:

Reduction: The ketone can be reduced to a secondary alcohol, which can be further functionalized, or completely removed (deoxygenated) to form an alkane, thus providing access to non-polar analogues. libretexts.org

Condensation Reactions: Knoevenagel condensation with active methylene (B1212753) compounds, such as malononitrile, can convert the ketone into a substituted alkene, introducing new functional groups and extending the carbon skeleton. libretexts.org

Rearrangement Reactions: The ketone can be converted to an oxime, which can then undergo a Beckmann rearrangement to yield a cyclobutyl carboxylic anilide. This reaction effectively inserts a nitrogen atom into the carbon framework. libretexts.org

Oxidation Reactions: A Baeyer-Villiger oxidation can transform the cyclobutyl ketone into an acyl cyclobutanol, introducing an ester linkage and providing a different pattern of reactivity. libretexts.org

TransformationReagents and Conditions (Example for Analogous System)Product TypeRef
Reduction (Deoxygenation) H₂, Pd/C, EtOH, rt, 16 hAlkane libretexts.org
Knoevenagel Condensation Malononitrile, Piperidine, EtOH, 80 °C, 12 hAlkene Derivative libretexts.org
Beckmann Rearrangement 1. NH₂OH·HCl, NaOAc, EtOH, 80 °C, 2 h; 2. PPA, 100 °C, 1 hAmide (Anilide) libretexts.org
Baeyer-Villiger Oxidation m-CPBA, NaHCO₃, DCM, rt, 16 hEster libretexts.org

The cyclobutane ring, often considered relatively inert, can be strategically functionalized, particularly when activated by the adjacent ketone. A powerful strategy for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones has been developed, which should be applicable to this compound. libretexts.orgnih.gov

This two-step sequence involves:

Norrish-Yang Cyclization: UV irradiation of the cyclobutyl ketone promotes an intramolecular hydrogen abstraction, leading to a bicyclo[1.1.1]pentan-2-ol intermediate. libretexts.orgnih.gov

Palladium-Catalyzed C–C Cleavage/Functionalization: The strained bicyclic intermediate undergoes a palladium-catalyzed, ligand-enabled C–C bond cleavage and subsequent coupling with various partners (aryl, heteroaryl, alkenyl, or alkynyl iodides) to introduce a new substituent at the 3-position of the cyclobutane ring with high cis-diastereoselectivity. libretexts.orgnih.gov

This methodology allows for the precise installation of diverse functional groups onto the cyclobutane scaffold, creating complex 1,3-disubstituted patterns that are highly sought after in medicinal chemistry. libretexts.org

StepReagents and Conditions (Example for Analogous System)Intermediate/Product TypeRef
Norrish-Yang Cyclization Cyclobutyl Aryl Ketone, 365 nm UV light, Benzene (B151609), rtBicyclo[1.1.1]pentan-2-ol libretexts.org
C-C Cleavage/Arylation Bicyclic intermediate, Aryl Iodide, Pd(OAc)₂, Ligand, Ag₂O, DCE, 100 °Ccis-γ-Arylated Cyclobutyl Ketone libretexts.org

The 3-methoxyphenyl group offers several avenues for modification to explore structure-activity relationships.

O-Demethylation: The methoxy group can be cleaved to reveal a phenol (B47542) using various reagents. Boron tribromide (BBr₃) is a classic and highly effective reagent for this transformation. chem-station.com Other methods include using strong acids like 47% hydrobromic acid (HBr) at high temperatures or Lewis acids such as aluminum chloride (AlCl₃). chem-station.comrsc.org The resulting phenol is a versatile intermediate, allowing for the introduction of new functionalities through O-alkylation, O-acylation, or conversion to a triflate for cross-coupling reactions.

Electrophilic Aromatic Substitution (EAS): The methoxy group is a strongly activating, ortho, para-directing group. masterorganicchemistry.commsu.edu This allows for predictable functionalization of the aromatic ring. Electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation will preferentially occur at the positions ortho and para to the methoxy group (C2, C4, and C6 positions). The presence of the ethyl ketone chain at the C3 position will sterically hinder substitution at the C2 and C4 positions to some extent, potentially favoring the C6 position.

Directed ortho-Metalation (DoM): The methoxy group can act as a directed metalation group (DMG). wikipedia.org Treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, can selectively deprotonate the aromatic ring at the C2 position, which is ortho to the methoxy group. wikipedia.orgias.ac.inunblog.fr The resulting aryllithium species is a powerful nucleophile that can react with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides, silyl (B83357) chlorides) to install a new substituent with high regioselectivity.

Development of Conformationally Restricted Analogues for Structure-Activity Relationship Studies

The development of conformationally restricted analogues is a powerful strategy in medicinal chemistry to probe the bioactive conformation of a ligand and to enhance its binding affinity and selectivity for a biological target. nih.gov By "freezing out" the rotational freedom of flexible molecules, it is possible to reduce the entropic penalty upon binding. nih.gov

This compound is an excellent starting point for designing such analogues. The inherent rigidity of the cyclobutane ring already imparts a degree of conformational constraint compared to a simple aliphatic chain. libretexts.org This can be further enhanced by introducing additional cyclic structures or rigidifying elements.

Strategies for developing conformationally restricted analogues from this synthon could include:

Intramolecular Cyclization: Functionalizing both the cyclobutane ring (e.g., via the γ-C-H functionalization described in 6.2.2) and the methoxyphenyl ring (e.g., via DoM as in 6.2.3) could create handles for an intramolecular cyclization, tethering the two parts of the molecule together to form a polycyclic system.

Incorporation into Macrocycles: The ketone or other introduced functional groups could serve as attachment points for building larger macrocyclic structures, which can rigidly orient the key pharmacophoric elements.

Formation of Fused Ring Systems: Reactions that involve both the ketone and the aromatic ring, such as an intramolecular Friedel-Crafts reaction after appropriate modification, could lead to fused polycyclic ketones with highly defined three-dimensional shapes.

By systematically synthesizing and testing such rigid analogues, researchers can gain valuable insights into the optimal spatial arrangement of the cyclobutyl and methoxyphenyl moieties required for biological activity, leading to the design of more potent and selective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Cyclobutyl 2-(3-methoxyphenyl)ethyl ketone, and how do reaction conditions influence yield?

  • Methodology : The compound’s synthesis can be approached via Friedel-Crafts acylation or nucleophilic substitution. For example, cyclobutanecarbonyl chloride (precursor) may react with 2-(3-methoxyphenyl)ethyl magnesium bromide in anhydrous tetrahydrofuran (THF) under argon. Yield optimization requires precise temperature control (0–5°C for Grignard reactions) and stoichiometric excess of the acyl chloride (1.2–1.5 equivalents) .
  • Key Variables : Solvent polarity (e.g., THF vs. ether), reaction time (6–24 hours), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) significantly impact purity and yield .

Q. How is this compound characterized spectroscopically, and what are critical spectral markers?

  • Methodology : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential.

  • 1H NMR : Look for cyclobutyl protons (δ 2.5–3.0 ppm, multiplet) and methoxy singlet (δ 3.8 ppm). The ketone carbonyl (C=O) appears at δ 205–210 ppm in 13C NMR .
  • HRMS : Exact mass calculation (C14H16O2) requires m/z 216.1150 [M+H]+ .

Q. What stability considerations are critical for storing this compound in laboratory settings?

  • Methodology : Store under inert gas (N2/Ar) at –20°C in amber vials to prevent photodegradation. Monitor for ketone oxidation via periodic FTIR analysis (C=O peak at ~1700 cm⁻1) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model the molecule’s HOMO-LUMO gap and electrostatic potential. Quantum Chemistry-based QSPR models predict solubility and logP values .
  • Applications : Predict regioselectivity in electrophilic aromatic substitution reactions involving the methoxyphenyl group .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous ketones?

  • Methodology : Meta-analysis of bioassay data (e.g., IC50 values) using standardized protocols. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains (Gram-positive vs. Gram-negative) or solvent effects (DMSO vs. ethanol) .
  • Validation : Replicate assays under controlled conditions (e.g., CLSI guidelines) and cross-validate with molecular docking studies to confirm target binding .

Q. How does the cyclobutyl group influence the compound’s conformational dynamics and intermolecular interactions?

  • Methodology : X-ray crystallography or rotational spectroscopy reveals ring puckering and torsional angles. Cyclobutyl strain increases reactivity in nucleophilic additions compared to cyclohexyl analogs .
  • Comparison : Contrast with cyclohexyl or cyclopentyl derivatives to isolate steric and electronic contributions .

Q. What mechanistic insights explain side-product formation during large-scale synthesis?

  • Methodology : Kinetic studies (e.g., in situ IR monitoring) identify intermediates. For example, over-alkylation at the ketone β-position may occur due to prolonged reaction times or excess Grignard reagent .
  • Mitigation : Use flow chemistry for precise residence time control or add quenching agents (e.g., ammonium chloride) to terminate side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.